N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C20H22N6O3S and its molecular weight is 426.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Angiotensin II Antagonists
Compounds with structures similar to the queried chemical have been studied for their potential as angiotensin II antagonists. These compounds showed significant interaction with AT1 receptors, indicating potential applications in treating conditions related to the renin-angiotensin system, such as hypertension. The research highlighted the importance of the structural relationship between heteroaromatic rings for binding affinity and activity, with molecular modeling studies supporting the observed activities (Harmat et al., 1995).
Anticonvulsant Activity
Investigations into omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives revealed anticonvulsant properties, particularly against seizures induced by maximal electroshock. This suggests potential applications in the development of new treatments for epilepsy and related seizure disorders (Aktürk et al., 2002).
Pyrazole and Triazole Derivatives in Medicine
Research on pyrazole and 1,2,4-triazole derivatives highlights their strategic importance in modern medicine due to chemical modification possibilities and significant pharmacological potential. These derivatives offer a promising route for influencing various biological activities, suggesting that compounds with similar structures could be explored for their therapeutic potentials in various diseases (Fedotov et al., 2022).
Heterocyclic Compounds in Pharmacology
The computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives, including toxicity assessment, tumor inhibition, and analgesic and anti-inflammatory actions, demonstrates the broad potential of such compounds in drug discovery and development. This encompasses a wide range of biological activities, suggesting that related compounds could be valuable in searching for new therapeutic agents (Faheem, 2018).
Antidepressant Activity
The synthesis and preclinical evaluation of certain derivatives have shown promising antidepressant activity. This opens avenues for the development of novel antidepressant medications based on similar chemical frameworks, highlighting the compound's potential application in addressing mental health disorders (Mathew et al., 2014).
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3S/c1-29-15-5-3-14(4-6-15)26-18(16-11-30-12-17(16)24-26)23-20(28)19(27)22-7-2-9-25-10-8-21-13-25/h3-6,8,10,13H,2,7,9,11-12H2,1H3,(H,22,27)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHMNGLFNTZSQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCCCN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.